N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for the treatment of cancer. BMN-673 has been the subject of extensive research in recent years, and its potential as a cancer therapy has been widely explored.
Mecanismo De Acción
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine works by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA-deficient tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models and clinical trials. These effects include inhibition of PARP activity, induction of DNA damage, and enhancement of the effects of chemotherapy and radiation therapy. This compound has also been shown to have a favorable safety profile, with few side effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for PARP inhibition, which allows for precise targeting of DNA repair pathways. Another advantage is its ability to enhance the effects of chemotherapy and radiation therapy. However, one limitation is the potential for off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One direction is the development of combination therapies that incorporate this compound with other cancer treatments. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanisms underlying the efficacy of this compound in different cancer types.
Métodos De Síntesis
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 6-methyl-5-nitro-2,4-diaminopyrimidine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-nitrobenzonitrile to form this compound.
Aplicaciones Científicas De Investigación
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical models of cancer, and has shown promising results in clinical trials. In particular, this compound has been shown to be effective in the treatment of BRCA-deficient tumors, which are characterized by defects in DNA repair pathways. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in various cancer types.
Propiedades
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-8-4-6-10-15(13)27-2)23-19(20-12)22-14-9-5-7-11-16(14)28-3/h4-11H,1-3H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCNLUAWQONCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.